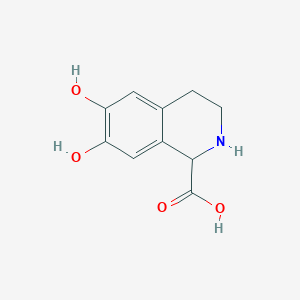![molecular formula C12H18O2 B14646058 Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- CAS No. 56636-80-7](/img/structure/B14646058.png)
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is an organic compound with the molecular formula C11H16O. It is also known by its IUPAC name, 1-[(1,1-dimethylethoxy)methyl]-4-methoxybenzene. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a 1,1-dimethylethoxy methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- typically involves the reaction of 4-methoxybenzyl alcohol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the tert-butyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- depends on the specific chemical reactions it undergoes. In general, the compound interacts with molecular targets through its functional groups, such as the methoxy and tert-butyl groups. These interactions can involve nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with a methyl group instead of a methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-: Similar structure with a methyl group at the para position.
Uniqueness
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
56636-80-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
NFQFZBVGVVLUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
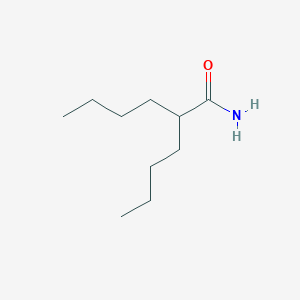
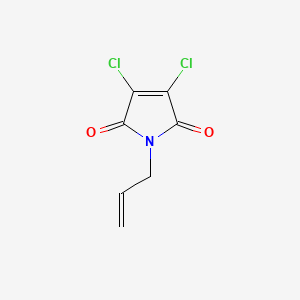

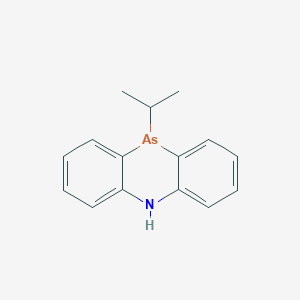
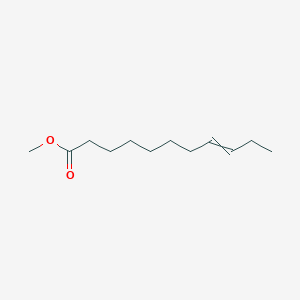

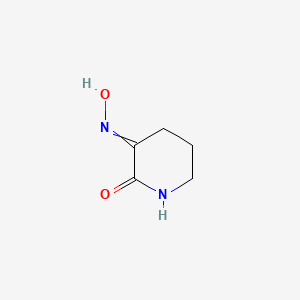
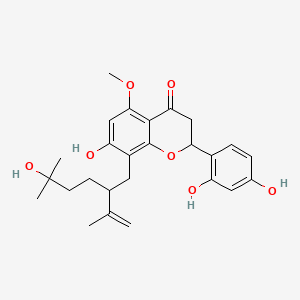
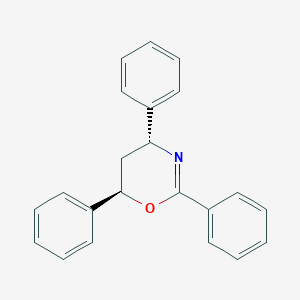
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

